3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide
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Overview
Description
3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines indeno, thiazole, and benzo[b]thiophene moieties, making it a subject of study for its biochemical properties and potential therapeutic uses.
Mechanism of Action
Target of Action
The primary target of the compound 3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide is the 3-Chymotrypsin-like cysteine protease (3CL pro) of SARS-CoV-2 . This protease plays a crucial role in viral replication, making it an attractive target for therapeutic intervention .
Mode of Action
This compound interacts with its target, the 3CL pro, inhibiting its activity . This interaction disrupts the normal function of the protease, thereby inhibiting the replication of the virus .
Biochemical Pathways
The inhibition of the 3CL pro by this compound affects the biochemical pathways involved in the replication of SARS-CoV-2 . By inhibiting the activity of this protease, the compound disrupts the life cycle of the virus, preventing it from replicating and spreading .
Result of Action
The result of the action of this compound is the inhibition of SARS-CoV-2 replication . By inhibiting the 3CL pro, the compound prevents the virus from replicating, thereby reducing the viral load .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate ketones with thiourea to form the thiazole ring, followed by further functionalization to introduce the indeno and benzo[b]thiophene moieties . The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired transformations occur efficiently .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups onto the aromatic rings .
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules with potential biological activity.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
8H-indeno[1,2-d]thiazole derivatives: These compounds share the indeno-thiazole core structure and have been studied for similar applications.
Benzo[b]thiophene derivatives: Compounds with the benzo[b]thiophene moiety are known for their diverse biological activities.
Thiazole derivatives: Thiazole-containing compounds are widely studied for their medicinal properties.
Uniqueness
What sets 3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide apart is its unique combination of structural motifs, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and understanding complex biochemical interactions .
Properties
IUPAC Name |
3-chloro-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN2OS2/c20-15-12-7-3-4-8-13(12)24-17(15)18(23)22-19-21-16-11-6-2-1-5-10(11)9-14(16)25-19/h1-8H,9H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQQFOLCCMTPFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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